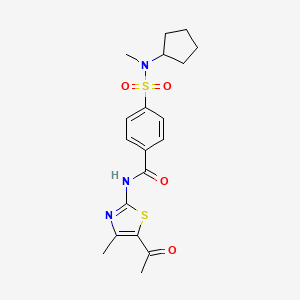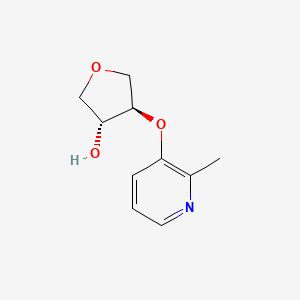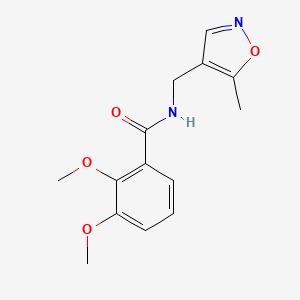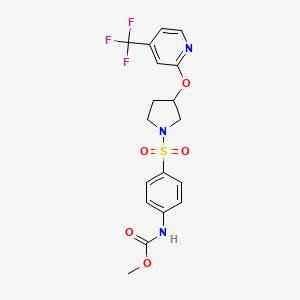
N-(5-acetyl-4-methylthiazol-2-yl)-4-(N-cyclopentyl-N-methylsulfamoyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(5-acetyl-4-methylthiazol-2-yl)-4-(N-cyclopentyl-N-methylsulfamoyl)benzamide, also known as AMTB, is a compound that has been widely used in scientific research due to its unique properties.
Applications De Recherche Scientifique
Antimalarial and Antiviral Applications
Research into sulfonamide derivatives, including those with thiazole and benzamide components, has shown promising antimalarial and antiviral activities. For instance, some sulfonamides exhibited excellent antimalarial activity with low cytotoxicity, highlighting their potential as therapeutic agents against malaria and possibly COVID-19, due to their interactions with proteins involved in the viral lifecycle (Fahim & Ismael, 2021). Additionally, novel benzamide-based compounds have been found to show significant anti-influenza virus activity, suggesting their utility in combating viral infections such as the avian influenza virus (Hebishy, Salama, & Elgemeie, 2020).
Supramolecular Chemistry and Gelation
Investigations into N-(thiazol-2-yl)benzamide derivatives have explored their role as supramolecular gelators. These studies aim to understand how methyl functionality and S⋯O interactions influence gelation behavior, with implications for the design of new materials and nanotechnology applications (Yadav & Ballabh, 2020).
Antitumor Activities
The synthesis and biological evaluation of novel compounds, including those related to thiazole and benzamide, have shown significant promise in antitumor activities. For example, certain synthesized compounds demonstrated potent cytotoxic activity against various cancer cell lines, underscoring the potential of these molecules in cancer therapy (Tomorowicz et al., 2020).
Chemical Reactivity and Synthesis
Research on the chemical reactivity of isothiazolone biocides, which share structural similarities with the compound of interest, has provided insights into their interactions with thiols and their potential for developing new biocidal agents (Collier et al., 1990). Additionally, novel synthetic routes to benzamide-based compounds have been developed, offering new methodologies for the synthesis of pharmacologically active molecules (Patel & Patel, 2015).
Propriétés
IUPAC Name |
N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-4-[cyclopentyl(methyl)sulfamoyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O4S2/c1-12-17(13(2)23)27-19(20-12)21-18(24)14-8-10-16(11-9-14)28(25,26)22(3)15-6-4-5-7-15/h8-11,15H,4-7H2,1-3H3,(H,20,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZISVYPOMYFWLK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)NC(=O)C2=CC=C(C=C2)S(=O)(=O)N(C)C3CCCC3)C(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3-fluoro-4-methylphenyl)-2-[2-oxo-3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl]acetamide](/img/structure/B2691967.png)
![2-[(4-amino-5-oxo-1,2,4-triazin-3-yl)sulfanyl]-N-(2,5-dimethoxyphenyl)acetamide](/img/structure/B2691968.png)
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2691969.png)




![7-(2-Benzyl-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2691977.png)
![4-benzoyl-N-(2-(tert-butyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2691979.png)
![3-(4-methoxyphenyl)-N-[4-(2-oxopyrrolidin-1-yl)phenyl]propanamide](/img/structure/B2691980.png)

![2-[2-Methoxy-5-(2-methyl-1,3-thiazol-4-yl)phenyl]acetic acid hydrobromide](/img/structure/B2691982.png)

